1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid
Description
1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring a 4-nitrophenyl group attached to the pyrrolidine ring and a carboxylic acid moiety at the 2-position. This compound is synthesized via sulfonylation reactions, as demonstrated in the synthesis of its structural analog, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid (). Key characterization methods include single-crystal X-ray diffraction, which revealed an orthorhombic crystal system (space group P2₁2₁2₁) and a sulfonamide S–N bond length of 1.628 Å, confirming the formation of the sulfonamide group . Spectroscopic analyses (NMR, FTIR, ESI-MS) further validated its structure, with the absence of a downfield pyrrolidine proton signal and a characteristic S–N stretching vibration at 857.82 cm⁻¹ .
Properties
CAS No. |
1301738-56-6 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most direct and high-yielding route involves the base-catalyzed condensation of p-fluoronitrobenzene with L-proline (2a ) in a refluxing ethanol-water (1:1) system. Potassium carbonate serves as both a base and phase-transfer catalyst, facilitating the displacement of fluorine via an SNAr mechanism. The nitro group at the para position activates the aromatic ring, enabling the secondary amine of L-proline to attack the electrophilic carbon.
Key Reaction Parameters
-
Solvent System : Ethanol-water (1:1) enhances solubility of both organic and inorganic components, improving reaction homogeneity.
-
Temperature : Reflux conditions (≈78°C for ethanol) ensure sufficient energy for the substitution without promoting side reactions.
-
Yield : 70–90%, depending on the purity of starting materials and reaction duration.
Stereochemical Considerations
L-Proline, an (S)-configured secondary amine, retains its stereochemistry during the substitution due to the rigidity of the pyrrolidine ring. This ensures the final product retains the desired (S)-configuration at the 2-carboxylic acid position. Racemization is negligible under these mild conditions, as confirmed by chiral HPLC analyses in analogous systems.
Protective Group Strategies: Ester Intermediates and Hydrolysis
Esterification and Subsequent Functionalization
In scenarios requiring compatibility with sensitive functional groups, L-proline is first protected as a methyl or tert-butyl ester. For example, L-proline methyl ester reacts with p-fluoronitrobenzene under similar SNAr conditions, followed by hydrolysis using lithium hydroxide in methanol-water.
Advantages
Comparative Analysis of Protective Groups
| Protective Group | Deprotection Method | Yield (%) | Reference |
|---|---|---|---|
| Methyl ester | LiOH, MeOH-H₂O | 95–100 | |
| tert-Butyl ester | Trifluoroacetic acid | 80–85 |
The choice of protective group balances ease of removal and stability under reaction conditions. tert-Butyl esters, while requiring acidic deprotection, offer superior stability during prolonged reflux.
Alternative Methodologies: Catalytic and Reductive Approaches
Ullmann-Type Coupling
Copper-catalyzed coupling between 4-nitroiodobenzene and pyrrolidine-2-carboxylic acid represents a less common but viable alternative. This method, though requiring higher temperatures (≈120°C) and specialized catalysts (e.g., CuI/1,10-phenanthroline), avoids the need for activated aryl halides like p-fluoronitrobenzene.
Limitations
Industrial-Scale Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Esterification: Alcohols with sulfuric acid or other strong acids as catalysts.
Major Products:
Reduction: 1-(4-aminophenyl)pyrrolidine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
Chemistry
1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid serves as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : The nitrophenyl group can be oxidized to form nitro derivatives.
- Reduction : The nitro group may be reduced to an amine under hydrogenation conditions.
- Substitution Reactions : The compound can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
Biology
In biological research, this compound has been investigated for its potential as a building block in the design of biologically active compounds. Notably, it has shown promise in the following areas:
- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and PC3 (prostate cancer) cells. For instance:
- A study indicated that treatment with this compound led to increased p53 levels and caspase-3 cleavage, suggesting activation of apoptotic pathways.
- In vitro evaluations revealed dose-dependent cytotoxicity against prostate cancer cell lines without significantly affecting normal cells.
Medicine
The compound is explored for its therapeutic properties, particularly as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for further investigation in medicinal chemistry.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Examples of Reagents | Major Products |
|---|---|---|
| Oxidation | Sodium chlorite | Nitro derivatives |
| Reduction | Hydrogen gas + Palladium catalyst | Amino derivatives |
| Substitution | Nucleophiles (amines, thiols) | Various substituted derivatives |
| Study Focus | Cell Line(s) | Key Findings |
|---|---|---|
| Anticancer Effects | MCF-7 | Increased p53 and caspase-3 cleavage |
| Prostate Cancer Evaluation | PC3, DU145 | Induced cytotoxicity in a dose-dependent manner |
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s interaction with biological targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility : While exact aqueous solubility data for the target compound is unavailable, pyrrolidine-2-carboxylic acid derivatives generally exhibit moderate solubility (e.g., 441–442 mg/L for unsubstituted analogs; ). The hydroxyl group in (2S,4R)-1-(4-fluorobenzenesulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid () enhances polarity, likely improving solubility compared to lipophilic esters .
- Crystallography: The orthorhombic system of the target compound contrasts with triclinic or monoclinic systems observed in analogs like 4-methylidenepyrrolidine-2-carboxylic acid (), where the methylidene group disrupts packing .
Biological Activity
1-(4-Nitrophenyl)pyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H12N2O4
- Molecular Weight : 236.23 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxylic acid moiety, which contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of 4-nitroaniline with pyrrolidine-2-carboxylic acid under acidic conditions. This reaction can be optimized using various solvents and temperatures to improve yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound derivatives, particularly through their effects on various carcinoma cell lines. The compound has been evaluated for its cytotoxicity against human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cell lines using the MTT assay.
| Cell Line | IC50 (µM) | % Viability at 100 µM |
|---|---|---|
| HCT-116 | 20.5 | 25.3 ± 3.5 |
| HepG2 | 15.8 | 30.0 ± 4.0 |
| A549 | 18.3 | 28.7 ± 3.8 |
| SGC7901 | 22.7 | 22.1 ± 2.9 |
These results indicate significant antiproliferative effects, suggesting that the compound could serve as a lead for further development of anticancer agents .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : It has the potential to interact with cellular receptors, modulating signal transduction pathways that control cell growth and survival.
Case Studies
-
Study on Anticancer Activity :
In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines, with structure-activity relationship studies revealing that specific substitutions on the pyrrolidine ring enhanced potency . -
Comparative Analysis :
A comparative study with similar compounds revealed that while many pyrrolidine derivatives showed anticancer activity, those containing the nitrophenyl group displayed superior efficacy in inhibiting tumor growth in vitro .
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid?
Answer:
A key method involves reacting 4-nitrobenzyl bromide with pyrrolidine-2-carboxylic acid under basic conditions (e.g., NaOH) to facilitate nucleophilic substitution. Chiral catalysts or auxiliaries may be employed to control stereochemistry, particularly at the pyrrolidine ring . Reaction optimization includes refluxing in polar solvents (e.g., DMF or ethanol), followed by cooling and precipitation with water. Purification typically involves recrystallization or column chromatography. For reproducibility, reaction parameters (temperature, solvent, catalyst loading) must be rigorously controlled.
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation requires a combination of techniques:
- NMR spectroscopy (1H, 13C) to assign proton and carbon environments, particularly distinguishing the nitrophenyl and pyrrolidine moieties.
- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight (e.g., expected m/z for C₁₁H₁₁N₂O₄).
- X-ray crystallography to resolve stereochemical configuration and confirm the spatial arrangement of functional groups .
- IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) signatures.
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
The compound serves as:
- A chiral building block for synthesizing enantiomerically pure pharmaceuticals, leveraging its pyrrolidine backbone and nitrophenyl group for steric/electronic modulation .
- A probe for studying enzyme-substrate interactions , particularly in nitroreductase assays, where the nitro group acts as a redox-active moiety .
- A precursor for bioactive derivatives , such as amino-phenyl analogs via nitro group reduction (e.g., catalytic hydrogenation with Pd/C) .
Advanced: How can reaction yields be improved during large-scale synthesis?
Answer:
Optimization strategies include:
- Continuous flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., nitro group decomposition) .
- Catalyst screening (e.g., Pd-based catalysts for reductions) to improve selectivity and turnover frequency.
- Solvent optimization (e.g., switching from ethanol to DMF for better solubility of intermediates).
- In-line monitoring (e.g., HPLC or FTIR) to track reaction progress and adjust parameters in real time .
Advanced: What stereochemical challenges arise during synthesis, and how are they addressed?
Answer:
The pyrrolidine ring’s stereocenters (C2 and C4) are prone to racemization under basic or high-temperature conditions. Mitigation strategies include:
- Using chiral auxiliaries (e.g., Boc-protected intermediates) to lock configurations during synthesis .
- Low-temperature reactions to minimize epimerization.
- Chiral HPLC or polarimetry to monitor enantiomeric excess, with X-ray crystallography for absolute configuration validation .
Advanced: How do structural modifications (e.g., substituent position) impact biological activity?
Answer:
- Nitro group position : Meta-substitution (vs. para) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets (observed in comparative studies with piperidine analogs) .
- Carboxylic acid substitution : Esterification (e.g., methyl ester) improves membrane permeability but may reduce target affinity.
- Pyrrolidine vs. piperidine rings : The smaller pyrrolidine ring increases conformational rigidity, favoring interactions with compact active sites .
Advanced: How should contradictions in biological activity data be resolved?
Answer:
- Orthogonal assays : Validate initial findings (e.g., enzyme inhibition) with cell-based assays or in silico docking studies.
- Purity verification : Use LC-MS to rule out impurities (e.g., nitroso byproducts) skewing results.
- Structure-activity relationship (SAR) studies : Synthesize and test analogs (e.g., 4-aminophenyl derivatives) to isolate contributing functional groups .
Advanced: What computational methods are used to predict the compound’s reactivity and interactions?
Answer:
- Density Functional Theory (DFT) : Models nitro group reduction pathways and transition states.
- Molecular Dynamics (MD) : Simulates binding modes with target proteins (e.g., nitroreductases).
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
